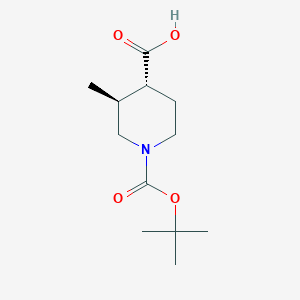
2-Chloro-4-fluoro-1-isothiocyanatobenzene
Übersicht
Beschreibung
2-Chloro-4-fluoro-1-isothiocyanatobenzene is a chemical compound with the molecular formula C7H3ClFNS and a molecular weight of 187.62 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-chloro-1-fluoro-4-isothiocyanatobenzene is analogous to that of 3-chloro-4-fluoroaniline. The product is obtained as a light yellow liquid with a yield of 79.8% .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluoro-1-isothiocyanatobenzene consists of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
2-Chloro-4-fluoro-1-isothiocyanatobenzene is a light yellow liquid . It has a molecular weight of 187.62 .Wissenschaftliche Forschungsanwendungen
1. Building Blocks for Pharmaceutical Research
2-Chloro-4-fluoro-1-isothiocyanatobenzene can be used to create naphthalene derivatives with unique substituent patterns. These derivatives are valuable as building blocks in pharmaceutical and agricultural research. For instance, the Diels-Alder reaction involving specifically designed arynes and furans facilitates the creation of these naphthalene derivatives, demonstrating potential in drug development and agricultural applications (Masson & Schlosser, 2005).
2. Synthesis of Pesticide Intermediates
This compound is instrumental in synthesizing key intermediates for pesticides, such as methyl 5-amino-2-chloro-4-fluorophenylthioacetate. This process involves a series of reactions, including the Schiemann reaction, oxychlorination, and nitration, demonstrating its importance in the synthesis of agricultural chemicals (Xiao-hua Du et al., 2005).
3. Investigation of Reaction Mechanisms
The compound plays a role in understanding aromatic nucleophilic substitution (SNAr) reactions. Studies exploring the SNAr reactions in various solvents provide insights into reaction rates and mechanisms. This understanding is vital for designing more efficient synthetic routes in organic chemistry (Onyido & Hirst, 1991).
4. Exploring Vibrational Spectra
2-Chloro-4-fluoro-1-isothiocyanatobenzene is used in studies exploring the vibrational spectra of halobenzene cations. These studies provide valuable insights into molecular structures and are essential in fields like spectroscopy and physical chemistry (Kwon et al., 2002).
5. Formation of Meisenheimer Complexes
The formation of Meisenheimer complexes using this compound has been studied. These complexes have applications in various organic syntheses and understanding reaction pathways (Clark et al., 1985).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-1-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFVJADZDGFVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373953 | |
| Record name | 2-chloro-4-fluoro-1-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-1-isothiocyanatobenzene | |
CAS RN |
362601-84-1 | |
| Record name | 2-chloro-4-fluoro-1-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)







